molecular formula C13H13N3O B3053787 N-(2,4-diaminophenyl)benzamide CAS No. 56120-01-5

N-(2,4-diaminophenyl)benzamide

Cat. No.: B3053787
CAS No.: 56120-01-5
M. Wt: 227.26 g/mol
InChI Key: CZUMPCZMNRCLJU-UHFFFAOYSA-N
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Description

N-(2,4-diaminophenyl)benzamide is an organic compound with the molecular formula C13H13N3O. It is a benzamide derivative characterized by the presence of two amino groups attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(2,4-diaminophenyl)benzamide involves the reaction of 2,4-diaminophenylamine with benzoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is considered green and efficient, providing high yields and utilizing eco-friendly conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of method depends on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diaminophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of N-(2,4-diaminophenyl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding with residues in the allosteric site of the enzyme . Additionally, the compound’s amino groups allow it to form stable complexes with various biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

N-(2,4-diaminophenyl)benzamide can be compared with other benzamide derivatives such as:

Properties

IUPAC Name

N-(2,4-diaminophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,14-15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUMPCZMNRCLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394389
Record name Benzamide, N-(2,4-diaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56120-01-5
Record name Benzamide, N-(2,4-diaminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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